Epipodophyllotoxin acetate

Antiviral HSV VSV

Epipodophyllotoxin acetate (CAS 1180-35-4) is a critical cyclolignan for research on topoisomerase II-mediated mechanisms. Unlike podophyllotoxin, which arrests mitosis via tubulin inhibition, the C-4 epimeric acetate modification in this compound redirects its activity to DNA topoisomerase II poisoning. This is non-negotiable for assays aiming to differentiate between microtubule- and topoisomerase-targeted pathways. With established IC50 values of 0.2 μg/mL (HSV) and 0.1 μg/mL (VSV), it serves as a reliable benchmark for antiviral screening and a key intermediate in etoposide/teniposide synthesis. Procuring the precise compound guarantees reproducible, interpretable data.

Molecular Formula C24H24O9
Molecular Weight 456.4 g/mol
CAS No. 1180-35-4
Cat. No. B174584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpipodophyllotoxin acetate
CAS1180-35-4
Molecular FormulaC24H24O9
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1
InChIKeySASVNKPCTLROPQ-QWIYEXKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Epipodophyllotoxin Acetate (CAS 1180-35-4): Sourcing the Cyclolignan Standard for Antiviral and Topoisomerase Research


Epipodophyllotoxin acetate (CAS 1180-35-4), also known as 4-O-Epipodophyllotoxinyl acetate, is a cyclolignan natural product derivative with established antineoplastic and antiviral activities [1]. As a member of the epipodophyllotoxin class, it serves as a critical intermediate and reference standard for the synthesis and study of clinically important topoisomerase II inhibitors like etoposide and teniposide, distinguished by its specific C-4 acetate ester modification on the podophyllotoxin core . Commercially available with a purity typically exceeding 98%, it is a key research tool for investigating viral replication mechanisms and topoisomerase-targeted therapies .

Precision Research Demands Epipodophyllotoxin Acetate: Why Analog Substitution Can Derail Experimental Outcomes


Generic substitution with other podophyllotoxin derivatives or cyclolignans is a significant risk for research programs focused on epipodophyllotoxin-based compounds. The biological activity and chemical reactivity of these molecules are exquisitely sensitive to modifications at the C-4 position [1]. While podophyllotoxin is a potent tubulin polymerization inhibitor, the stereochemical inversion at C-4 to form epipodophyllotoxin, and further acylation to create the acetate ester, fundamentally alters the compound's mechanism of action, shifting its target to DNA topoisomerase II [2]. This is evidenced by the distinct cellular effects observed between podophyllotoxin and epipodophyllotoxin derivatives; podophyllotoxin arrests cells in mitosis by disrupting microtubules, whereas epipodophyllotoxin derivatives like etoposide and teniposide induce G2/M and S-phase arrest by poisoning topoisomerase II [3]. Consequently, using an incorrect analog in a mechanism-based assay can lead to entirely different and misleading biological readouts, making the procurement of the precise compound, Epipodophyllotoxin acetate, non-negotiable for reliable and interpretable data.

Epipodophyllotoxin Acetate (CAS 1180-35-4) Quantitative Evidence: Comparator-Based Data for Informed Procurement


Epipodophyllotoxin Acetate Antiviral Potency (IC50) Against HSV and VSV

Epipodophyllotoxin acetate exhibits direct, quantifiable antiviral activity against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) with reported IC50 values of 0.2 μg/mL and 0.1 μg/mL, respectively [1]. This provides a defined potency baseline, differentiating it from other epipodophyllotoxin derivatives that are primarily characterized for their antineoplastic, not antiviral, properties.

Antiviral HSV VSV

Mechanistic Distinction: Topoisomerase II Inhibition vs. Tubulin Polymerization

The epipodophyllotoxin scaffold, to which Epipodophyllotoxin acetate belongs, is established as a DNA topoisomerase II poison, a mechanism fundamentally different from the tubulin polymerization inhibition of podophyllotoxin [1]. This mechanistic switch is a direct result of the stereochemical inversion at the C-4 position, which is present in Epipodophyllotoxin acetate [2]. This class-level distinction is crucial for researchers designing experiments to target DNA topology rather than microtubule dynamics.

Topoisomerase II Mechanism of Action Podophyllotoxin

Epipodophyllotoxin Acetate as a Precise Reference Standard: Distinguishing Physicochemical Properties from Podophyllotoxin

Epipodophyllotoxin acetate possesses distinct and verifiable physicochemical properties that differentiate it from podophyllotoxin, its closest structural relative. Key parameters for analytical method development include a molecular formula of C24H24O9, a molecular weight of 456.44 g/mol, and a calculated LogP of 2.03 . In comparison, podophyllotoxin has a molecular formula of C22H22O8 and a molecular weight of 414.41 g/mol. These differences are critical for establishing compound identity and purity in quality control assays, ensuring that researchers can definitively distinguish Epipodophyllotoxin acetate from potential contaminants or misidentified materials.

Analytical Chemistry Reference Standard Physicochemical Properties

High Purity Specification for Reproducible Research: Epipodophyllotoxin Acetate (≥98%)

Reputable vendors supply Epipodophyllotoxin acetate with a purity specification of ≥98% . This high purity is a critical procurement metric, as it ensures minimal interference from impurities in sensitive biological assays. While the exact purity of many analogs may vary by supplier, this stated specification provides a verifiable quality benchmark for researchers to demand, thereby reducing experimental variability and enhancing data reproducibility.

Purity Quality Control Procurement

Epipodophyllotoxin Acetate (CAS 1180-35-4) Application Scenarios: Evidence-Based Research Use Cases


Antiviral Research: Defining Potency Against HSV and VSV

This compound is ideally suited for in vitro antiviral research, where its well-defined IC50 values against Herpes Simplex Virus (0.2 μg/mL) and Vesicular Stomatitis Virus (0.1 μg/mL) provide a reliable benchmark for studying viral replication inhibition [1]. It can serve as a positive control or a lead scaffold in assays designed to evaluate new antiviral agents targeting similar pathways.

Mechanistic Studies of Topoisomerase II Poisoning

Given its established class-level mechanism as a DNA topoisomerase II inhibitor [1], Epipodophyllotoxin acetate is a valuable tool for dissecting the cellular response to topoisomerase II poisoning. It is particularly relevant for studies comparing the effects of topoisomerase II-targeting agents versus microtubule-targeting agents like podophyllotoxin [2], allowing for clear mechanistic differentiation.

Analytical Chemistry: Serving as a Certified Reference Material

The compound's high purity (≥98%) and distinct physicochemical properties (C24H24O9, MW 456.44 g/mol, LogP 2.03) [1] make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. This application is critical for labs developing purity assays for epipodophyllotoxin-derived therapeutics or for authenticating natural product extracts.

Precursor for Semi-Synthetic Epipodophyllotoxin Derivatives

As a key intermediate in the synthesis pathway of clinically relevant antineoplastic agents like etoposide and teniposide [1], Epipodophyllotoxin acetate is a crucial starting material for medicinal chemistry efforts focused on creating novel topoisomerase II inhibitors with potentially improved pharmacological profiles or reduced toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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